2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
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Overview
Description
2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzyl group through reductive amination or similar methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the benzofuran core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the benzofuran or piperazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Benzylpiperazin-1-ylcarbonyl)ethyl]-5,6-diphenylpyridazin-3(2H)-one: This compound shares a similar piperazine and benzyl structure but differs in the core scaffold, which is a pyridazinone instead of a benzofuran.
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives: These compounds also feature a piperazine ring and benzyl group but have different functional groups and core structures.
Uniqueness
The uniqueness of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one lies in its specific combination of a benzofuran core, piperazine ring, and benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H28N2O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-3,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C23H28N2O3/c1-16-20-18(26)13-23(2,3)14-19(20)28-21(16)22(27)25-11-9-24(10-12-25)15-17-7-5-4-6-8-17/h4-8H,9-15H2,1-3H3 |
InChI Key |
RTMQNRRZXXWEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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